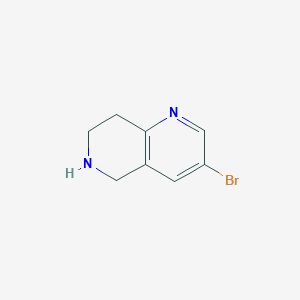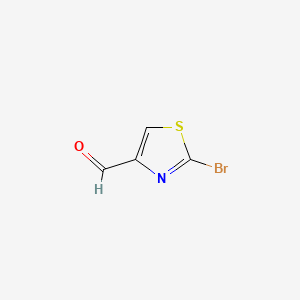
5-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a derivative of the indole structure, which is a fundamental skeleton in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are often studied for their potential as therapeutic agents. The specific structure of this compound suggests it may have interesting interactions with biological targets, such as the human 5-HT(1B/1D) receptors, which are implicated in various neurological processes .
Synthesis Analysis
The synthesis of related indole derivatives often involves condensation reactions or modifications of existing indole structures. For instance, a condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with another compound in ethanol under reflux conditions can lead to the formation of a substituted indole with good yield . Similarly, the synthesis of 3-(2-pyrrolidin-1-ylethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives has been achieved using parallel synthesis techniques, which could potentially be applied to the synthesis of 5-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole .
Molecular Structure Analysis
The molecular structure of indole derivatives can be confirmed using various spectroscopic methods and X-ray single crystal diffraction. The Hirshfeld surface analysis can reveal short intermolecular connections on the molecule's surface, and the molecular geometry optimizations can be compared with experimental data to confirm the structure . For the compound , similar analytical techniques would be essential to determine its precise molecular configuration.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including regioselective reactions with lead tetraacetate to yield acetoxy derivatives or reduction reactions to form hydroxy derivatives . The reactivity of the 5-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole would likely be influenced by the substituents on the indole ring and the tetrahydropyridinyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as thermal stability, can be characterized using spectroscopic and thermal tools. For example, a related compound demonstrated good thermal stability up to 215°C . The electronic spectra, molecular orbital energy level diagrams, and molecular electrostatic potential maps can provide insights into the electronic properties of the compound. Additionally, NMR chemical shifts computed using the GIAO method can offer information on the electronic environment of the molecule .
Aplicaciones Científicas De Investigación
Receptor Agonist Activity
A series of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles have been synthesized and evaluated for their activity on the 5-HT6 receptor. The most potent agonist identified was 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, demonstrating significant efficacy in both binding affinity and functional assays related to cyclic AMP production (Mattsson et al., 2005). This research highlights the compound's potential in modulating serotonin receptors, which are crucial in various neurological processes.
Structure-Activity Relationship (SAR)
Further investigation into the structure-activity relationship (SAR) of these compounds, especially 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (EMD386088), revealed the importance of specific substituents for 5-HT6 receptor agonist properties. Unsubstituted indole N(1), a 2-methyl group, and halogen substituents at the indole 5-position were essential for potent 5-HT6 receptor agonist activity. This study also explored modifications leading to antagonistic properties, expanding the potential therapeutic applications of these compounds (Mattsson et al., 2013).
Antimicrobial and Anticancer Potential
Research on derivatives of this compound class, incorporating dihydropyrimidine and indole nuclei, highlighted their biological and pharmacological significance. Eco-friendly synthesis methods were employed, resulting in compounds with promising antimicrobial activity. This underscores the potential of these derivatives in developing new therapeutic agents for infectious diseases (Hassan et al., 2020).
Pharmacological Properties
N1-Azinylsulfonyl-1H-indoles derivatives have been identified as potent and selective 5-HT6 receptor antagonists, demonstrating pro-cognitive and antidepressant-like properties in vivo. This research opens up avenues for the development of new treatments for cognitive disorders and depression (Zajdel et al., 2016).
Propiedades
IUPAC Name |
5-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-10-2-3-14-12(8-10)13(9-16-14)11-4-6-15-7-5-11/h2-4,8-9,15-16H,5-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZNYPYIJITEIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C3=CCNCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592624 |
Source


|
| Record name | 5-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
460354-14-7 |
Source


|
| Record name | 5-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



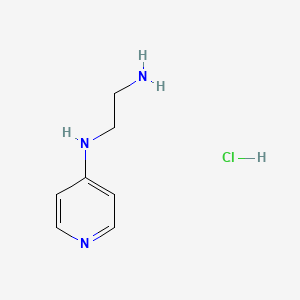


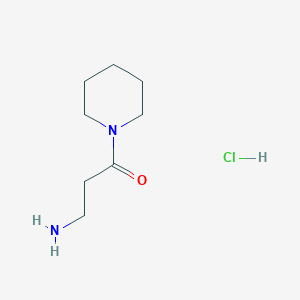
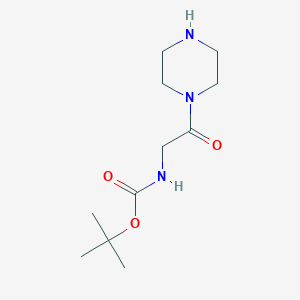
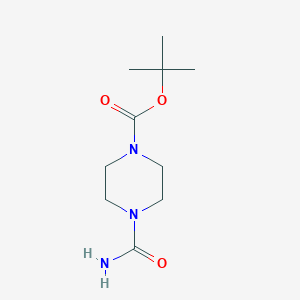
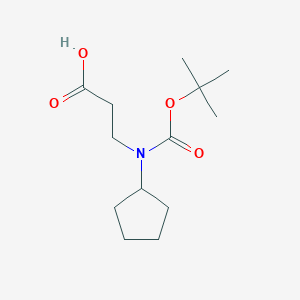
![2-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1287904.png)
![6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1287905.png)
![6-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B1287906.png)
